2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced hydrazides
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its triazole and hydrazide functionalities which are known for their biological activities.
Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.
Industrial Chemistry: It may find use as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various biological targets such as enzymes or receptors, potentially inhibiting or activating their functions. The triazole ring and hydrazide moiety are known to form strong interactions with metal ions, which could be relevant in both biological and industrial contexts.
Comparison with Similar Compounds
Similar compounds include other triazole-based hydrazides and sulfanyl derivatives. What sets 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
List of Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and applications.
Properties
Molecular Formula |
C28H29N5O3S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O3S/c1-28(2,3)21-15-13-19(14-16-21)26-31-32-27(33(26)22-10-6-5-7-11-22)37-18-24(34)30-29-17-20-9-8-12-23(36-4)25(20)35/h5-17,35H,18H2,1-4H3,(H,30,34)/b29-17+ |
InChI Key |
YPBLOEGKWGCUKG-STBIYBPSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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